An In-depth Technical Guide to 1-(2-Methylphenyl)-1,4-diazepane Acetate (CAS 1185429-26-8)
An In-depth Technical Guide to 1-(2-Methylphenyl)-1,4-diazepane Acetate (CAS 1185429-26-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methylphenyl)-1,4-diazepane, in its acetate salt form, is a substituted diazepane derivative. The 1,4-diazepane scaffold is a significant pharmacophore, forming the core of numerous biologically active compounds.[1][2] Derivatives of this seven-membered heterocyclic ring system are known to exhibit a wide range of activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[2] The presence of a 2-methylphenyl (o-tolyl) group at the N1 position introduces specific steric and electronic features that can significantly influence the molecule's interaction with biological targets. This guide provides a comprehensive technical overview of 1-(2-Methylphenyl)-1,4-diazepane acetate, including a plausible synthetic route, detailed characterization methodologies, and essential safety considerations. While specific experimental data for this exact compound is not extensively published, this document leverages established principles for analogous structures to provide a robust framework for its study and application.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1-(2-Methylphenyl)-1,4-diazepane acetate is presented in the table below.
| Property | Value | Source |
| CAS Number | 1185429-26-8 | [3] |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [4] |
| Molecular Weight | 250.34 g/mol | [3][4] |
| Physical Form | Solid | [3][4] |
| Purity | ≥95% (typical for commercial samples) | [3] |
| Storage Temperature | Room Temperature | [3] |
Synthesis and Purification
The synthesis of 1-(2-Methylphenyl)-1,4-diazepane typically involves the N-arylation of a protected 1,4-diazepane precursor. A common and effective method for this transformation is the Buchwald-Hartwig amination.
Caption: Proposed synthetic workflow for 1-(2-Methylphenyl)-1,4-diazepane acetate.
Experimental Protocol: Synthesis
Step 1: Buchwald-Hartwig N-Arylation
-
To a dry, inert-atmosphere flask, add mono-Boc-1,4-diazepane (1.0 eq.), 2-bromotoluene (1.1 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand like BINAP (0.03 eq.).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected product.
Step 2: Deprotection
-
Dissolve the crude Boc-protected intermediate in a suitable solvent such as dichloromethane.
-
Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
Step 3: Acetate Salt Formation
-
Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol.
-
Add an equimolar amount of acetic acid.
-
Stir the solution, and if necessary, induce precipitation by adding a non-polar co-solvent such as diethyl ether.
-
Collect the resulting solid by filtration, wash with the non-polar solvent, and dry under vacuum to yield 1-(2-Methylphenyl)-1,4-diazepane acetate.
Purification Protocol
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/hexane. Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Analytical Characterization
A comprehensive characterization of 1-(2-Methylphenyl)-1,4-diazepane acetate is crucial for confirming its identity and purity. The following techniques are recommended.
Caption: Key analytical techniques for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylphenyl group, the methyl protons, and the methylene protons of the diazepane ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the diazepane ring.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the compound. For 1-(2-Methylphenyl)-1,4-diazepane, the expected molecular ion peak [M+H]⁺ for the free base would be at m/z 191.15. The acetate salt will likely dissociate in the mass spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include C-H stretching from the aromatic and aliphatic groups, N-H stretching (if the secondary amine is protonated), and C=O stretching from the acetate counter-ion.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point for method development.[5] Detection can be performed using a UV detector.
Biological Context and Potential Applications
The 1,4-diazepane core is a "privileged structure" in medicinal chemistry, known for its interaction with various biological targets.[1] Aryl-substituted diazepanes, in particular, have been investigated for a range of central nervous system (CNS) activities. The introduction of the 2-methylphenyl group may modulate the compound's lipophilicity, metabolic stability, and receptor binding profile. This compound could serve as a valuable building block or lead compound in drug discovery programs targeting, but not limited to, CNS disorders.
Safety and Handling
Hazard Identification:
Precautions for Safe Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials.
Conclusion
1-(2-Methylphenyl)-1,4-diazepane acetate is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive framework for its synthesis, purification, characterization, and safe handling based on established chemical principles for this class of molecules. Researchers working with this compound are encouraged to perform thorough analytical validation to confirm its identity and purity before use in further applications.
References
-
Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - NIH. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed. [Link]
-
RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form - Research Journal of Pharmacy and Technology. [Link]
